molecular formula C16H23NO5S B13415433 Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- CAS No. 618113-86-3

Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-

Cat. No.: B13415433
CAS No.: 618113-86-3
M. Wt: 341.4 g/mol
InChI Key: OKOSPERHYGNSQO-UHFFFAOYSA-N
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Description

The compound Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- (CAS: 1015844-80-0) is a sulfinyl-containing derivative of acetochlor metabolites. Its IUPAC name, ({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfinyl)acetic acid, highlights its key functional groups:

  • Ethoxymethyl: A methoxy group attached to an ethyl chain.
  • 2-Ethyl-6-methylphenyl: A substituted phenyl ring with ethyl and methyl groups at positions 2 and 5.
  • Sulfinyl group (-S(O)-): Introduces chirality and modulates reactivity compared to oxo or sulfonyl analogs.

This compound is primarily used in scientific research as a chemical intermediate, particularly in studying pesticide transformation products (TPs) . Its sulfinyl group distinguishes it from common acetochlor metabolites like oxanilic acid (OA) and ethane sulfonic acid (ESA), which lack sulfur oxidation.

Properties

CAS No.

618113-86-3

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfinylacetic acid

InChI

InChI=1S/C16H23NO5S/c1-4-13-8-6-7-12(3)16(13)17(11-22-5-2)14(18)9-23(21)10-15(19)20/h6-8H,4-5,9-11H2,1-3H3,(H,19,20)

InChI Key

OKOSPERHYGNSQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetochlor involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with ethyl chloroformate to produce Acetochlor .

Industrial Production Methods: Industrial production of Acetochlor follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions: Acetochlor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Acetochlor inhibits the synthesis of very long-chain fatty acids in plants, which is essential for cell membrane formation. This inhibition disrupts cell division and growth, leading to the death of germinating weed seeds. The molecular targets include enzymes involved in fatty acid elongation pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar pesticides and their metabolites:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Primary Use/Context Toxicity Prediction (Cramer Class)
Target Compound : Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- C₁₄H₁₉NO₄S 313.37 g/mol Sulfinyl, ethoxymethyl, 2-ethyl-6-methylphenylamino, acetic acid 1015844-80-0 Research/chemical intermediate Not available (likely Class III)*
Acetochlor OA (2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoacetic acid) C₁₄H₁₈NO₄ 279.30 g/mol Oxo, ethoxymethyl, 2-ethyl-6-methylphenylamino, acetic acid 1451210-48-2 Pesticide metabolite Class III
Acetochlor ESA (2-[[(2-Ethyl-6-methylphenyl)(ethoxymethyl)amino]-2-oxoethane sulfonic acid) C₁₄H₂₀NO₅S 329.38 g/mol Sulfonic acid (-SO₃H), ethoxymethyl, 2-ethyl-6-methylphenylamino N/A Pesticide metabolite Class II
2-{2-[(2-Ethyl-6-Methylphenyl)Amino]Propoxy}Acetic Acid C₁₅H₂₁NO₃ 275.33 g/mol Propoxy linkage, 2-ethyl-6-methylphenylamino, acetic acid N/A S-Metolachlor TP Class III

Note: Cramer Class III indicates higher toxicological concern.

Research Findings and Data

In Silico Predictions

  • Hydrolysis/Photolysis Libraries : Computational models prioritize sulfinyl-containing TPs in water treatment scenarios, though experimental validation is required .
  • Chirality Effects : The sulfinyl group’s stereochemistry may influence binding to biological targets, necessitating enantiomer-specific studies .

Environmental Monitoring

  • Acetochlor ESA and OA are frequently detected in groundwater due to high water solubility .
  • The target compound’s detection is rare, likely due to transient stability or analytical challenges .

Biological Activity

Acetic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound “Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-” is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈ClN₂O₃S
  • Molecular Weight : 303.82 g/mol
  • CAS Number : [insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfinyl group may play a role in inhibiting enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : The ethoxymethyl and phenyl groups could influence signaling cascades related to cell proliferation and apoptosis.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the table below:

Activity IC50 (µM) Cell Line Reference
Cytotoxicity5 - 10DU145 (Prostate Cancer)
Antimicrobial Activity20 - 50E. coli
Anti-inflammatory15 - 30RAW264.7 (Macrophages)

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines, including prostate and leukemia cells. The results indicated significant cytotoxicity, with IC50 values ranging from 5 to 10 µM. In vivo studies using nude mice xenografts demonstrated a dramatic reduction in tumor size, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against E. coli. The compound exhibited moderate antibacterial activity with an IC50 value of approximately 30 µM, indicating its potential use as an antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

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